4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside
Brand Name: Vulcanchem
CAS No.: 7284-16-4
VCID: VC0017573
InChI: InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Molecular Formula: C22H31N3O13
Molecular Weight: 545.5 g/mol

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside

CAS No.: 7284-16-4

VCID: VC0017573

Molecular Formula: C22H31N3O13

Molecular Weight: 545.5 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside - 7284-16-4

Description

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is a chemical compound used in research, biochemical enzyme assays, and in vitro diagnostic analysis . It serves as a colorimetric substrate for measuring chitobiosidase activity, where its breakdown leads to a colored product that can be detected spectrophotometrically . The purity of available forms is greater than 95% as determined by HPLC .

The compound has a molecular formula of C22 H31 N3 O13 and a molecular weight of 545.49 . It is also known by other names, including 4-NP-β-N,N’-diacetyl-β-chitobioside and pNP-β-N,N’-diacetyl-β-chitobioside . Related compounds include 4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside hydrate, which is used as a fluorogenic substrate in enzyme assays . Another related compound is 4-Methyl-umbelliferyl-N-acetyl-chitobiose .

Note that the 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside product from Megazyme has been discontinued . When purchasing this compound, restrictions may apply, and additional documentation, such as permits or BSL certification, might be required .

CAS No. 7284-16-4
Product Name 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside
Molecular Formula C22H31N3O13
Molecular Weight 545.5 g/mol
IUPAC Name N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+/m1/s1
Standard InChIKey HWBFEVWOQMUQIE-MVEDJEFUSA-N
SMILES CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Synonyms 4-Nitrophenyl 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranoside; p-Nitrophenyl-N,N’-diacetylchitobioside;
PubChem Compound 10907699
Last Modified Sep 14 2023

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